![molecular formula C20H20N4OS3 B11458839 7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11458839.png)
7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
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Overview
Description
7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound with a unique structure that includes multiple sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylsulfanyl and methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols, amines). Reaction conditions often involve solvents such as dichloromethane or ethanol, and temperatures ranging from -78°C to 100°C .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol: Similar structure but different functional groups.
5-R-aminoazolo[1,5-a]pyrimidin-7-ones: Similar heterocyclic core but different substituents.
Uniqueness
7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its combination of sulfur and nitrogen atoms, which imparts specific reactivity and potential biological activity not found in similar compounds .
Properties
Molecular Formula |
C20H20N4OS3 |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
7-benzylsulfanyl-14,14-dimethyl-5-methylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C20H20N4OS3/c1-20(2)9-13-14(10-25-20)28-17-15(13)16-22-23-19(26-3)24(16)18(21-17)27-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
CAYYOOYTLLPYFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C4=NN=C(N4C(=N3)SCC5=CC=CC=C5)SC)C |
Origin of Product |
United States |
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